molecular formula C19H14N2S B14376462 2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine CAS No. 90070-22-7

2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine

Cat. No.: B14376462
CAS No.: 90070-22-7
M. Wt: 302.4 g/mol
InChI Key: KAHSXPYWUQCBBS-UHFFFAOYSA-N
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Description

2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine is a heterocyclic compound that belongs to the class of thienodiazepines. This compound is characterized by a fused ring system consisting of a thiophene ring and a diazepine ring, with two phenyl groups attached at the 2 and 4 positions. Thienodiazepines are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenes with α,β-unsaturated carbonyl compounds, followed by cyclization to form the thieno[3,4-b][1,4]diazepine core. The reaction conditions often include the use of catalysts such as basic alumina and microwave irradiation to enhance the reaction efficiency and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienodiazepines.

Scientific Research Applications

2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound is known to bind to GABA receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to its sedative, anxiolytic, and anticonvulsant effects. Additionally, the compound may interact with other molecular targets, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
  • 4-Ethyl-1H-benzo[b][1,4]diazepin-2(3H)-one
  • Deschloroetizolam

Uniqueness

2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine is unique due to its fused thiophene-diazepine ring system, which imparts distinct electronic and steric properties. This structural feature differentiates it from other benzodiazepines and thienodiazepines, leading to unique biological activities and potential therapeutic applications .

Properties

CAS No.

90070-22-7

Molecular Formula

C19H14N2S

Molecular Weight

302.4 g/mol

IUPAC Name

2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine

InChI

InChI=1S/C19H14N2S/c1-3-7-14(8-4-1)16-11-17(15-9-5-2-6-10-15)21-19-13-22-12-18(19)20-16/h1-10,12-13H,11H2

InChI Key

KAHSXPYWUQCBBS-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=CSC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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